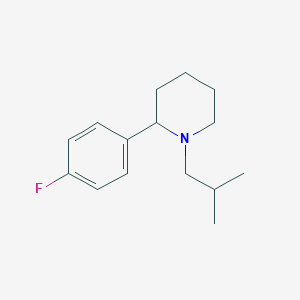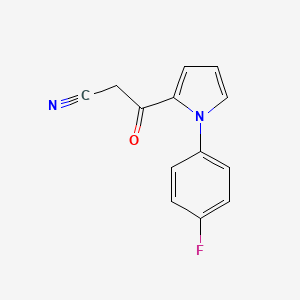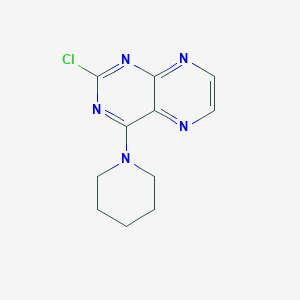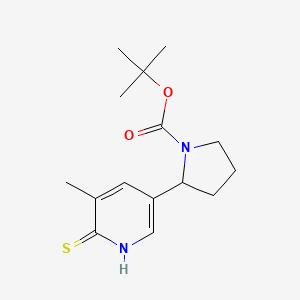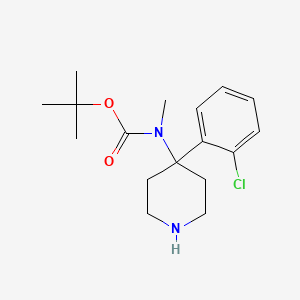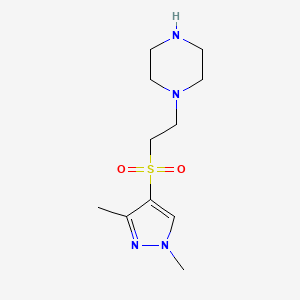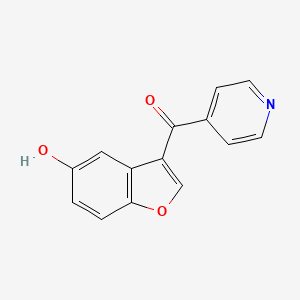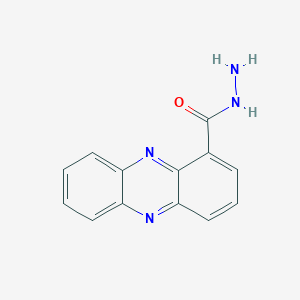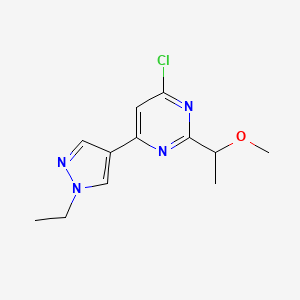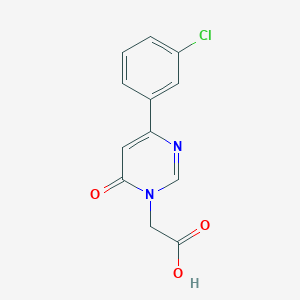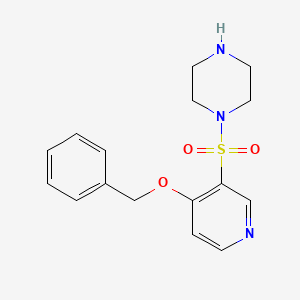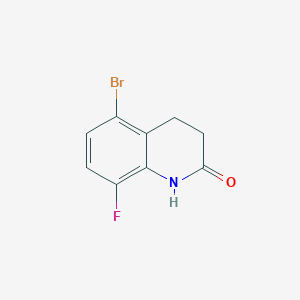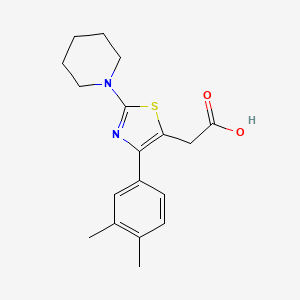
2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution with Piperidine: The thiazole intermediate is then reacted with piperidine to introduce the piperidin-1-yl group.
Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the thiazole ring.
Reduction: Reduction reactions could target the thiazole ring or the acetic acid moiety.
Substitution: The aromatic ring and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid may have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological molecules, potentially affecting signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
2-(4-(3,4-Dimethylphenyl)thiazol-5-yl)acetic acid: Lacks the piperidin-1-yl group.
2-(4-(3,4-Dimethylphenyl)-2-(morpholin-1-yl)thiazol-5-yl)acetic acid: Contains a morpholine ring instead of piperidine.
Uniqueness
The presence of the piperidin-1-yl group in 2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid may confer unique biological properties, such as increased binding affinity to certain receptors or enhanced metabolic stability.
特性
分子式 |
C18H22N2O2S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
2-[4-(3,4-dimethylphenyl)-2-piperidin-1-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O2S/c1-12-6-7-14(10-13(12)2)17-15(11-16(21)22)23-18(19-17)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,21,22) |
InChIキー |
IXOFTWALZBCYLL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)N3CCCCC3)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


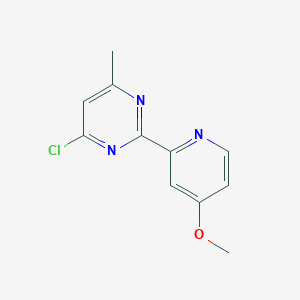
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)
